molecular formula C20H41N B12473116 1-Hexadecylpyrrolidine CAS No. 102155-10-2

1-Hexadecylpyrrolidine

Cat. No.: B12473116
CAS No.: 102155-10-2
M. Wt: 295.5 g/mol
InChI Key: MPMBEUMSDRYLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecylpyrrolidine is an organic compound with the molecular formula C20H41N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a hexadecyl (C16H33) group attached to the nitrogen atom of the pyrrolidine ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with a hexadecyl halide (e.g., hexadecyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-hexadecylpyrrolidone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The hexadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: N-hexadecylpyrrolidone.

    Reduction: Hexadecylamine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Hexadecylpyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-hexadecylpyrrolidine involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit or activate specific enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Hexadecylpyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the hexadecyl group.

    N-Hexadecylpyrrolidone: An oxidized derivative with different chemical properties.

    Hexadecylamine: A related compound with a primary amine group instead of the pyrrolidine ring.

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the long hexadecyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and chemical properties make it a valuable tool for researchers and industrial applications. Ongoing studies continue to explore its full range of uses and benefits.

Properties

CAS No.

102155-10-2

Molecular Formula

C20H41N

Molecular Weight

295.5 g/mol

IUPAC Name

1-hexadecylpyrrolidine

InChI

InChI=1S/C20H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-21/h2-20H2,1H3

InChI Key

MPMBEUMSDRYLPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.